N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Overview
Description
N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19F2N3O2 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-difluorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is 323.14453318 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives highlights the structural versatility and potential for forming complex inclusion compounds and salts with interesting properties. For instance, studies have shown that certain amide derivatives can form gels or crystalline solids upon treatment with mineral acids, indicating their potential for creating materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007). Additionally, these compounds can exhibit enhanced fluorescence upon protonation or interaction with other molecules, suggesting applications in fluorescent materials and sensing technologies.
Therapeutic Potential
Quinoxaline derivatives have been explored for their therapeutic efficacy in treating diseases like Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects (Ghosh et al., 2008). Another area of interest is the development of antimicrobial and antiprotozoal agents, where quinoxaline-based compounds have demonstrated promising activity against various pathogens (Patel et al., 2017). This highlights the potential of quinoxaline derivatives in developing new therapeutic agents for infectious diseases.
Antitubercular Activity
Studies on 2-(quinolin-4-yloxy)acetamides reveal potent in vitro inhibitors of Mycobacterium tuberculosis growth, with derivatives showing activity against drug-resistant strains and low toxicity to mammalian cells (Pissinate et al., 2016). This indicates the potential of these compounds in developing alternative treatments for tuberculosis.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c17-10-6-5-9(7-11(10)18)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h5-7,12-14,20H,1-4,8H2,(H,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYMQIRGHTVSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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